Sodium 4-(piperidin-4-yl)benzoate
Description
Properties
Molecular Formula |
C12H14NNaO2 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
sodium;4-piperidin-4-ylbenzoate |
InChI |
InChI=1S/C12H15NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);/q;+1/p-1 |
InChI Key |
VWOSWYGAGOJVKN-UHFFFAOYSA-M |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The carboxylic acid group of 4-(piperidin-4-yl)benzoic acid reacts with NaOH in a 1:1 molar ratio to form the sodium salt:
$$
\text{C}{12}\text{H}{15}\text{NO}2 + \text{NaOH} \rightarrow \text{C}{12}\text{H}{14}\text{NNaO}2 + \text{H}_2\text{O}
$$
The reaction typically proceeds in aqueous or hydroalcoholic media at 25–50°C, achieving >95% conversion within 2–4 hours. Excess NaOH is avoided to prevent saponification of the piperidine ring.
Process Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 30–40°C | Maximizes rate without side reactions |
| Solvent | Water:Ethanol (3:1) | Enhances solubility of both reactants |
| NaOH Concentration | 1.0–1.2 M | Prevents oversaturation |
| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |
Post-reaction, the product is isolated via rotary evaporation or lyophilization, yielding a white crystalline solid with ≥98% purity.
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling for Precursor Synthesis
4-(Piperidin-4-yl)benzoic acid, the precursor to the sodium salt, can be synthesized via palladium-catalyzed cross-coupling. A representative protocol from pharmaceutical intermediates involves:
Reductive Amination Pathways
Patent CN1583742A discloses a hydrogenation-based route for piperidine-containing intermediates:
Intermediate Synthesis :
Advantages :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to improve efficiency:
- Reactor Design : Tubular reactors with inline pH monitoring maintain precise stoichiometry.
- Throughput : 50–100 kg/day achievable with residence times <30 minutes.
Purification and Quality Control
- Crystallization : Ethanol/water mixtures (7:3) yield crystals with ≤0.5% residual solvents.
- Analytical Methods :
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time 6.2 min.
- NMR : $$ ^1\text{H} $$ NMR (D$$ _2$$O) δ 7.85 (d, 2H, Ar–H), 3.45 (m, 1H, piperidine), 2.95 (m, 4H, piperidine).
Emerging Methodologies and Research Frontiers
Biocatalytic Approaches
Recent patents explore transaminase-mediated synthesis of piperidine intermediates, reducing reliance on transition metals. For example:
Photocatalytic Functionalization
Visible-light-driven C–H activation enables direct benzoic acid synthesis from toluene derivatives, though yields remain modest (40–50%).
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzoate moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve halogenated benzoates and nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the benzoate moiety.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(piperidin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)
- Structure : Methyl ester derivative of 4-(piperidin-4-yl)benzoic acid, with a hydrochloride counterion.
- Key Differences : The methyl ester group reduces polarity compared to the sodium salt, while the hydrochloride counterion increases solubility in polar solvents.
- Applications : Often used in intermediate synthesis due to its stability under acidic conditions .
4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS: 149353-84-4)
- Structure : Free carboxylic acid form with a hydrochloride counterion.
- Key Differences : The absence of a sodium ion results in lower solubility in water. The carboxylic acid group increases acidity (pKa ~4-5), making it suitable for pH-sensitive applications.
- Applications: Potential precursor for metal-organic frameworks (MOFs) or prodrug synthesis .
Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS: 1220021-56-6)
Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate (Compound 4y, )
4-[2-(4-Hydroxypiperidin-1-yl)ethyl]benzoic Acid (CAS: 25437-94-9)
- Structure : Features an ethyl linker and a hydroxy group on the piperidine ring.
- Applications : Investigated for its role in modulating enzyme activity in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
